Cas no 1208077-35-3 (4-bromo-5-chloro-2-fluorobenzene-1-sulfonamide)

4-Bromo-5-chloro-2-fluorobenzene-1-sulfonamide is a halogenated benzene sulfonamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring bromo, chloro, and fluoro substituents, enhances reactivity and selectivity, making it a valuable intermediate in synthetic chemistry. The sulfonamide group provides versatility for further functionalization, enabling the development of bioactive compounds. This compound exhibits high purity and stability, ensuring reliable performance in cross-coupling reactions and other transformations. Its well-defined molecular architecture supports precise modifications, facilitating the synthesis of complex molecules for drug discovery and material science applications. Suitable for controlled environments, it is handled under standard laboratory safety protocols.
4-bromo-5-chloro-2-fluorobenzene-1-sulfonamide structure
1208077-35-3 structure
Product Name:4-bromo-5-chloro-2-fluorobenzene-1-sulfonamide
CAS No:1208077-35-3
MF:C6H4BrClFNO2S
MW:288.521862030029
MDL:MFCD12026270
CID:4577591
PubChem ID:50998118
Update Time:2025-10-29

4-bromo-5-chloro-2-fluorobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-BROMO-5-CHLORO-2-FLUOROBENZENESULFONAMIDE
    • Benzenesulfonamide, 4-bromo-5-chloro-2-fluoro-
    • 4-BROMO-5-CHLORO-2-FLUOROBENZENE SULFONAMIDE
    • 4-bromo-5-chloro-2-fluorobenzene-1-sulfonamide
    • MDL: MFCD12026270
    • Inchi: 1S/C6H4BrClFNO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12)
    • InChI Key: GOWWGEQRZSQSBM-UHFFFAOYSA-N
    • SMILES: C1(S(N)(=O)=O)=CC(Cl)=C(Br)C=C1F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1

4-bromo-5-chloro-2-fluorobenzene-1-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
038090-250mg
4-Bromo-5-chloro-2-fluorobenzene sulfonamide
1208077-35-3
250mg
£136.00 2022-03-01
Fluorochem
038090-1g
4-Bromo-5-chloro-2-fluorobenzene sulfonamide
1208077-35-3
1g
£277.00 2022-03-01
Fluorochem
038090-5g
4-Bromo-5-chloro-2-fluorobenzene sulfonamide
1208077-35-3
5g
£1172.00 2022-03-01
Enamine
EN300-278479-0.05g
4-bromo-5-chloro-2-fluorobenzene-1-sulfonamide
1208077-35-3 95.0%
0.05g
$528.0 2025-03-19
Enamine
EN300-278479-0.1g
4-bromo-5-chloro-2-fluorobenzene-1-sulfonamide
1208077-35-3 95.0%
0.1g
$553.0 2025-03-19
Enamine
EN300-278479-0.25g
4-bromo-5-chloro-2-fluorobenzene-1-sulfonamide
1208077-35-3 95.0%
0.25g
$579.0 2025-03-19
Enamine
EN300-278479-0.5g
4-bromo-5-chloro-2-fluorobenzene-1-sulfonamide
1208077-35-3 95.0%
0.5g
$603.0 2025-03-19
Enamine
EN300-278479-1.0g
4-bromo-5-chloro-2-fluorobenzene-1-sulfonamide
1208077-35-3 95.0%
1.0g
$628.0 2025-03-19
Enamine
EN300-278479-2.5g
4-bromo-5-chloro-2-fluorobenzene-1-sulfonamide
1208077-35-3 95.0%
2.5g
$1230.0 2025-03-19
Enamine
EN300-278479-5.0g
4-bromo-5-chloro-2-fluorobenzene-1-sulfonamide
1208077-35-3 95.0%
5.0g
$1821.0 2025-03-19

Additional information on 4-bromo-5-chloro-2-fluorobenzene-1-sulfonamide

Professional Introduction to 4-bromo-5-chloro-2-fluorobenzene-1-sulfonamide (CAS No: 1208077-35-3)

4-bromo-5-chloro-2-fluorobenzene-1-sulfonamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1208077-35-3, is a halogenated aromatic sulfonamide derivative with a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of multiple halogen atoms (bromo and chloro) along with a fluorine substituent enhances its reactivity and potential utility in drug development.

The< strong>4-bromo-5-chloro-2-fluorobenzene-1-sulfonamide molecule exhibits a distinct chemical profile that has been explored in several cutting-edge research studies. Its aromatic ring system, functionalized with bromine, chlorine, and fluorine atoms, provides a versatile platform for further chemical modifications. These modifications are crucial for tailoring the compound's pharmacological properties, making it an attractive candidate for the development of novel therapeutic agents.

In recent years, the pharmaceutical industry has seen a surge in the use of halogenated sulfonamides due to their enhanced binding affinity and metabolic stability. The< strong>4-bromo-5-chloro-2-fluorobenzene-1-sulfonamide derivative fits well within this trend, as it offers a balance between lipophilicity and polarizability that is often sought after in drug candidates. This balance is critical for ensuring adequate solubility and membrane permeability, which are essential factors for drug efficacy.

One of the most compelling aspects of< strong>4-bromo-5-chloro-2-fluorobenzene-1-sulfonamide is its role as a key intermediate in the synthesis of small-molecule inhibitors. These inhibitors have been widely studied for their potential to modulate various biological pathways associated with diseases such as cancer, inflammation, and infectious disorders. The halogen atoms in the molecule serve as handles for further functionalization, allowing researchers to design molecules with specific target interactions.

The< strong>CAS number 1208077-35-3 provides a unique identifier for this compound, facilitating its use in academic and industrial research settings. Researchers often rely on such identifiers to ensure the purity and consistency of their reagents, which is paramount when conducting complex synthetic procedures or biological assays. The availability of high-quality starting materials like< strong>4-bromo-5-chloro-2-fluorobenzene-1-sulfonamide is instrumental in advancing drug discovery efforts.

Recent studies have highlighted the utility of< strong>4-bromo-5-chloro-2-fluorobenzene-1-sulfonamide in the development of kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with various diseases. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can precisely target disease mechanisms without causing undue side effects. The structural features of< strong>4-bromo-5-chloro-2-fluorobenzene-1-sulfonamide make it an ideal scaffold for such endeavors.

The synthesis of< strong>4-bromo-5-chloro-2-fluorobenzene-1-sulfonamide involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, are often employed to construct the desired molecular framework. These techniques have revolutionized the way complex organic molecules are synthesized, enabling access to compounds that were previously considered unattainable.

In addition to its applications in drug development, the< strong>CAS number 1208077-35-3-identified compound has shown promise in materials science research. Its unique electronic properties make it a candidate for use in organic electronics, where it could contribute to the development of more efficient light-emitting diodes (LEDs) and photovoltaic cells. The ability to fine-tune these properties through strategic functionalization opens up new avenues for innovation.

The growing interest in< strong>4-bromo-5-chloro-2-fluorobenzene-1-sulfonamide underscores its importance as a building block in modern chemistry. As research continues to uncover new applications and synthetic strategies, this compound is likely to remain at the forefront of scientific inquiry. Its versatility and reactivity make it an indispensable tool for chemists and biologists working on cutting-edge problems.

In conclusion, the< strong>CAS number 1208077-35-3-referenced compound< strong>4-bromo-5-chloro-2-fluorobenzene-1-sulfonamide represents a significant advancement in synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity profile offer numerous opportunities for innovation across multiple disciplines. As scientists continue to explore its potential, we can expect to see further breakthroughs that will benefit both academia and industry.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD